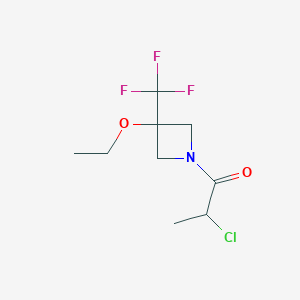
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
描述
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H13ClF3NO2 and its molecular weight is 259.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic organic compound that presents a unique structural profile, combining a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety. This combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The compound has a molecular formula of C10H12ClF3N2O and a molecular weight of approximately 259.65 g/mol. Its structure allows for various chemical reactions typical of carbonyl compounds, such as nucleophilic additions and reductions. The azetidine ring can also participate in transformations like ring-opening reactions under specific conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may modulate enzyme activity or receptor binding due to its structural characteristics. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing efficacy in biological systems.
Biological Activities
Antimicrobial and Anticancer Properties
Compounds containing azetidine rings have been investigated for their pharmacological properties, including antimicrobial and anticancer activities. The presence of the trifluoromethyl group may further enhance these activities by improving the compound's metabolic stability and bioavailability.
In vitro studies have shown that similar azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 10–33 nM in inhibiting cell proliferation .
In Vitro Studies
A study focusing on azetidine derivatives revealed that certain compounds exhibited potent antiproliferative effects in MCF-7 cells. The mechanism involved the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis .
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 9q | 10–33 | MCF-7 | Tubulin destabilization |
| Compound CA-4 | 3.9 | MCF-7 | Antimitotic activity |
Case Studies
Research has also highlighted the potential for this compound to serve as an intermediate in synthesizing more complex organic molecules with therapeutic applications. Its unique structural features suggest a distinct pharmacological profile compared to other azetidine-containing compounds .
科学研究应用
Scientific Research Applications of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
This compound is a synthetic organic compound with a molecular weight of approximately 259.65 g/mol and the molecular formula . It features a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety. Due to its structural characteristics, this compound is of interest in medicinal chemistry and pharmaceutical research. It is intended for research purposes only and is not designed for therapeutic applications at this stage.
Potential Applications
The applications of this compound primarily lie in medicinal chemistry and drug development. Its unique structure suggests potential uses in:
- Antimicrobial activities Compounds containing azetidine rings are investigated for their pharmacological properties, including antimicrobial activities.
- Anticancer activities Compounds containing azetidine rings are also investigated for their anticancer activities.
- Enzyme activity modulation The compound's reactivity is influenced by its functional groups, which can modulate enzyme activity or receptor binding due to their structural characteristics.
- Receptor binding The compound's reactivity is influenced by its functional groups, which can modulate enzyme activity or receptor binding due to their structural characteristics.
Interaction Studies
Interaction studies involving this compound focus on its ability to modulate biological targets. Such studies typically assess:
- Binding affinity Determining how strongly the compound binds to specific proteins or receptors.
- Enzyme inhibition Assessing its ability to inhibit specific enzymes involved in disease pathways.
- Cellular effects Investigating the impact on cell growth, apoptosis, or other cellular processes.
These studies are crucial for determining the compound's potential therapeutic applications and guiding further development efforts.
属性
IUPAC Name |
2-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-3-16-8(9(11,12)13)4-14(5-8)7(15)6(2)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWGVCAISLCXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)C(C)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















